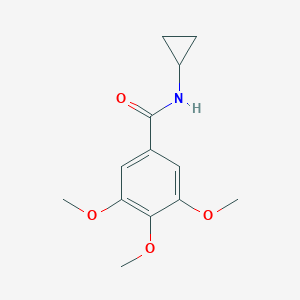

N-cyclopropyl-3,4,5-trimethoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92042-04-1 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-cyclopropyl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C13H17NO4/c1-16-10-6-8(13(15)14-9-4-5-9)7-11(17-2)12(10)18-3/h6-7,9H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

SJPYUSAXGYQKLM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2 |

Other CAS No. |

92042-04-1 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl 3,4,5 Trimethoxybenzamide

Amide Bond Formation Strategies

Direct Amidation from 3,4,5-Trimethoxybenzoyl Chloride and Cyclopropylamine (B47189)

The most direct and conventional method for synthesizing N-cyclopropyl-3,4,5-trimethoxybenzamide involves the acylation of cyclopropylamine with 3,4,5-trimethoxybenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is widely used for amide bond formation. nih.gov The process typically involves reacting the acid chloride with the amine in the presence of a base to neutralize the hydrogen chloride byproduct.

In a representative procedure, 3,4,5-trimethoxybenzoyl chloride is dissolved in a suitable dry solvent, and cyclopropylamine is added. nih.gov The reaction is often stirred at room temperature for an extended period to ensure completion. nih.gov The choice of solvent and base is critical to optimize the yield and purity of the final product.

General Reaction Scheme: (CH₃O)₃C₆H₂COCl + H₂N-c-C₃H₅ → (CH₃O)₃C₆H₂CONH-c-C₃H₅ + HCl

This method is advantageous due to the high reactivity of the acyl chloride, often leading to high yields under mild conditions. nih.gov The starting material, 3,4,5-trimethoxybenzoyl chloride, is commercially available and possesses a melting point of 81-84 °C and a boiling point of 185 °C at 18 mmHg. sigmaaldrich.com

Application of Catalytic Amidation Approaches to Benzamide (B126) Synthesis

Modern synthetic chemistry seeks to avoid the use of highly reactive starting materials like acyl chlorides in favor of more atom-economical and milder methods. One such approach is the direct amidation of esters. A notable development is the cesium carbonate (Cs₂CO₃) promoted direct amidation of unactivated esters with amino alcohols, which can be applied to the synthesis of various benzamide derivatives. nih.govacs.orgnih.gov This method proceeds without the need for transition-metal catalysts or traditional coupling reagents. acs.orgchemicalbook.com

The reaction is particularly effective for synthesizing benzamides from primary alkyl or benzyl (B1604629) esters, demonstrating broad tolerance for a range of substrates. nih.govacs.org A key finding is that the presence of a hydroxyl group on the amine nucleophile is critical for the reaction's success. nih.govchemicalbook.com The proposed mechanism involves the coordination of the cesium cation to the substrates, which facilitates a proximity-driven acyl transfer. nih.govnih.gov This methodology offers high yields, often up to 90%, proceeds under mild conditions, and avoids racemization for most amino acid substrates. acs.orgnih.govscribd.com

Below is a table summarizing the scope of this catalytic amidation for various benzamide derivatives, demonstrating its potential applicability for synthesizing complex structures related to this compound.

Table 1: Cesium Carbonate Promoted Synthesis of Benzamide Derivatives Data sourced from studies on the direct amidation of unactivated esters.

| Ester Substrate | Amine Substrate | Yield (%) | Reference |

|---|---|---|---|

| Methyl Benzoate | L-Serine Methyl Ester | 75 | nih.gov |

| Methyl 4-Methoxybenzoate | L-Serine Methyl Ester | 85 | nih.gov |

| Methyl 4-(Trifluoromethyl)benzoate | L-Serine Methyl Ester | 68 | nih.gov |

| Methyl Nicotinate Derivative | L-Prolinol | 43 | nih.gov |

Approaches for the Synthesis of Related 3,4,5-Trimethoxybenzamide (B1204051) Analogs

The synthesis of analogs of this compound often requires more sophisticated methods to build complexity or achieve specific substitution patterns.

Transition-Metal Catalyzed C-N Bond Formation

Transition-metal catalysis provides powerful tools for forming C-N bonds, particularly through C-H activation. Ruthenium(II)-catalyzed regioselective amidation is a prominent example, allowing for the direct functionalization of C-H bonds to install amide groups. bohrium.comnih.govacs.org This strategy can be used for the ortho-amidation of aromatic rings. nih.gov

For instance, a Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles has been achieved using acyl azides as the nitrogen source. nih.govacs.org This method avoids the common Curtius rearrangement and releases only innocuous molecular nitrogen as a byproduct. nih.gov The reaction proceeds under external oxidant-free conditions and shows significant functional group tolerance. nih.govacs.org Such a strategy could be envisioned for the late-stage functionalization of a pre-formed trimethoxybenzamide core to create novel analogs. The key to success in these reactions often lies in the fine-tuning of reaction conditions. bohrium.com

Multicomponent Reaction Methodologies for Complex Benzamide Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single, one-pot operation to form a complex product. nih.govrsc.org This approach offers high atom- and pot-economy, minimizes waste, and allows for the rapid generation of diverse compound libraries. rsc.orgresearchgate.net

The Ugi four-component reaction (Ugi-4CR) is a classic example, combining an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide scaffold. nih.gov The reaction is uncatalyzed, produces water as the only byproduct, and is highly modular, allowing for independent variation of each component. nih.gov By using 3,4,5-trimethoxybenzoic acid as the carboxylic acid component and cyclopropylamine as the amine, one could potentially generate complex scaffolds incorporating the this compound core structure. MCRs are increasingly recognized for their ability to generate intricate molecules with rich three-dimensional configurations in a time-efficient manner, accelerating drug discovery efforts. nih.govacs.org

Optimization of Synthetic Pathways and Reaction Parameters

Optimizing a synthetic route is crucial for maximizing yield, minimizing byproducts, and ensuring scalability. This process involves systematically varying reaction parameters such as the base, solvent, temperature, and reaction time.

The development of the cesium carbonate-promoted amidation provides a clear example of reaction optimization. acs.org Researchers screened various bases and solvents to identify the ideal conditions for the amide bond formation between an ester and an amino alcohol derivative. scribd.com The results indicated that cesium carbonate was a superior promoter and that specific solvent systems could significantly influence the reaction outcome. scribd.com

Table 2: Example of Reaction Parameter Optimization for a Catalytic Amidation Data adapted from optimization studies for Cs₂CO₃-promoted amidation. scribd.com

| Parameter Varied | Condition | Observed Outcome/Yield | Reference |

|---|---|---|---|

| Base | Cs₂CO₃ | High Yield | scribd.com |

| Base | K₂CO₃ | Lower Yield | scribd.com |

| Base | DBU | Trace Product | scribd.com |

| Solvent | Toluene | Good Yield | scribd.com |

| Solvent | Dioxane | Moderate Yield | scribd.com |

| Reaction Time | 24h vs 48h | Yield increases with time | nih.gov |

Similarly, for the direct acylation method, parameters such as the reaction time can be critical. In the synthesis of related pyrrolizine derivatives using 3,4,5-trimethoxybenzoyl chloride, the reaction mixture was stirred for 48 hours at room temperature to ensure the reaction went to completion. nih.gov Such optimization ensures that the desired product is obtained efficiently and with high purity.

Advanced Structural Characterization and Analytical Research of N Cyclopropyl 3,4,5 Trimethoxybenzamide

Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods are indispensable tools for determining the molecular architecture of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy:

In the proton NMR spectrum of N-cyclopropyl-3,4,5-trimethoxybenzamide, distinct signals corresponding to the protons of the cyclopropyl (B3062369), trimethoxy, and aromatic moieties are expected.

Cyclopropyl Protons: The protons on the cyclopropyl ring would likely appear as a set of multiplets in the upfield region of the spectrum. Specifically, the methine proton (CH) attached to the nitrogen would be expected at a downfield-shifted position compared to the methylene (B1212753) protons (CH₂), which would likely appear as two separate multiplets due to their diastereotopic nature. In a related compound, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the cyclopropyl protons appear as multiplets in the range of δ 0.58-0.74 ppm for the CH₂ groups and δ 2.85-2.91 ppm for the CH group. nih.gov

Methoxy (B1213986) Protons: The nine protons of the three methoxy groups (-OCH₃) are expected to appear as two distinct singlets. The two methoxy groups at the 3 and 5 positions are chemically equivalent and would produce a single signal, while the methoxy group at the 4 position would produce a separate signal.

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent and would appear as a single singlet in the aromatic region of the spectrum.

Amide Proton: The amide proton (N-H) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide proton appears as a doublet at δ 8.65 ppm. nih.gov

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring are expected to appear in the upfield region. The methine carbon (CH) would be at a more downfield position compared to the methylene carbons (CH₂). For N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the CH₂ carbons appear at δ 5.7 ppm and the CH carbon at δ 23.2 ppm. nih.gov

Methoxy Carbons: The carbons of the methoxy groups would appear in the range of δ 55-65 ppm.

Aromatic Carbons: The spectrum would show distinct signals for the substituted and unsubstituted carbons of the benzene ring.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to appear in the downfield region of the spectrum, typically around δ 165-170 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Cyclopropyl-CH | ~2.8-2.9 (m) | ~23 |

| Cyclopropyl-CH₂ | ~0.6-0.8 (m) | ~6 |

| 3,5-OCH₃ | Singlet | ~56 |

| 4-OCH₃ | Singlet | ~61 |

| Aromatic-CH | Singlet | ~105 |

| Aromatic-C (substituted) | - | ~128, ~140, ~153 |

| C=O | - | ~167 |

| N-H | Broad Singlet | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. csic.es This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₇NO₄.

The expected exact mass can be calculated and compared with the experimentally determined value. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ether functional groups.

N-H Stretching: A prominent absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretching: A strong absorption band, characteristic of the amide carbonyl group (Amide I band), would be expected around 1630-1680 cm⁻¹.

C-N Stretching and N-H Bending: The Amide II band, resulting from a combination of C-N stretching and N-H bending, would likely appear in the region of 1510-1570 cm⁻¹.

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether C-O stretching vibrations of the methoxy groups would be expected in the region of 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic C-H stretching would appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

The gas-phase IR spectrum of the related compound 3,4,5-trimethoxybenzamide (B1204051) shows characteristic absorbances that support these expected regions. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for the purification of synthetic compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) and column chromatography are commonly employed for these purposes.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. bohrium.com In the synthesis of related benzamide (B126) derivatives, TLC is used to determine when the reaction is complete. bohrium.comresearchgate.net For this compound, a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) would be used to achieve good separation between the product, starting materials, and any byproducts. The components are visualized on the TLC plate, typically using UV light.

Column Chromatography: For the purification of this compound on a larger scale, column chromatography is the method of choice. researchgate.net A stationary phase, such as silica (B1680970) gel, is packed into a column, and a solvent system (eluent) is passed through it. The crude product is loaded onto the column, and as the eluent flows through, the components of the mixture separate based on their different affinities for the stationary and mobile phases. In the synthesis of a similar compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, the product was purified by silica-gel column chromatography using a mixture of ethyl acetate and petroleum ether. researchgate.net

X-ray Crystallography of Benzamide Derivatives for Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While the specific crystal structure of this compound has not been reported, the analysis of related benzamide derivatives provides significant insights into the expected solid-state conformation.

Studies on compounds such as N-cyclohexyl-3,4,5-trimethoxybenzamide and N-cyclopentyl-3-hydroxy-4-methoxybenzamide reveal important structural features. bohrium.comnih.gov In N-cyclohexyl-3,4,5-trimethoxybenzamide, the methoxy groups at the 3 and 5 positions are nearly coplanar with the benzene ring, while the methoxy group at the 4-position is bent out of this plane. nih.gov The cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov

A common feature in the crystal structures of benzamide derivatives is the formation of intermolecular hydrogen bonds. nih.govnih.gov The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as an acceptor, leading to the formation of chains or more complex networks in the crystal lattice. nih.govnih.gov In the case of this compound, it is expected that the molecules would be linked by N-H···O hydrogen bonds. The conformation of the cyclopropyl group and the dihedral angles between the amide group and the benzene ring would be key features determined by a crystallographic study.

Investigations into the Biological Activities and Molecular Mechanisms of N Cyclopropyl 3,4,5 Trimethoxybenzamide

Anti-inflammatory and Immunomodulatory Research

The 3,4,5-trimethoxybenzyl moiety is a structural feature found in compounds with recognized anti-inflammatory properties. mdpi.com This has prompted investigations into the anti-inflammatory potential of its derivatives.

Preclinical In Vivo Efficacy in Disease Models (e.g., DSS-Induced Ulcerative Colitis)

While direct studies on N-cyclopropyl-3,4,5-trimethoxybenzamide in dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis models are not extensively documented in the reviewed literature, research on closely related compounds provides significant insights. For instance, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) conjugated with 3,4,5-trimethoxybenzyl alcohol have demonstrated enhanced anti-inflammatory activity in a carrageenan-induced rat paw edema model, a common in vivo model for inflammation. mdpi.comnih.gov

In these studies, the administration of carrageenan induces an acute inflammatory response characterized by the release of inflammatory mediators. mdpi.com The ibuprofen (B1674241) and ketoprofen (B1673614) derivatives of 3,4,5-trimethoxybenzyl alcohol were found to be more potent in reducing rat paw edema compared to the parent NSAIDs. mdpi.comnih.gov Specifically, the ketoprofen derivative led to a 91% reduction in edema, significantly higher than the 47% reduction observed with ketoprofen alone. mdpi.com

The DSS-induced colitis model is a standard for evaluating potential treatments for inflammatory bowel disease (IBD). sygnaturediscovery.com This model is sensitive to immunosuppressants like cyclosporine A, which is known to inhibit inflammation both locally and systemically. sygnaturediscovery.com The anti-inflammatory efficacy of the 3,4,5-trimethoxybenzyl derivatives in other models suggests a potential for similar activity in colitis models, warranting further investigation.

Modulation of Inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6)

The inflammatory response in models like carrageenan-induced edema involves the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The enhanced efficacy of 3,4,5-trimethoxybenzyl derivatives in these models suggests an underlying mechanism involving the modulation of these key cytokines. mdpi.comnih.gov

Further evidence comes from studies on related compounds. For example, 3,4,5-trihydroxycinnamic acid, which shares a similar substitution pattern, has been shown to reduce the secretion and mRNA expression levels of IL-6 and IL-8 in human keratinocyte cells stimulated with TNF-α and interferon-gamma (IFN-γ). nih.gov This indicates that the trimethoxyphenyl moiety may play a crucial role in suppressing the production of inflammatory cytokines. nih.gov In the context of ulcerative colitis, elevated levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, are a hallmark of the disease. nih.gov Therefore, the ability of this compound and its analogs to modulate these cytokines is a key area of interest.

Impact on Cellular Signaling Pathways and Immune Responses

The anti-inflammatory effects of these compounds are believed to be mediated through their influence on cellular signaling pathways. Phosphodiesterase 4 (PDE4) is an intracellular enzyme that plays a critical role in inflammation by degrading cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to increased cAMP levels, which in turn down-regulates the release of pro-inflammatory cytokines. researchgate.net This mechanism is a target for anti-inflammatory drug development, and PDE4 inhibitors have shown beneficial effects in experimental models of colitis. researchgate.net

The NLRP3 inflammasome is another critical component of the innate immune response that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β. nih.govbmbreports.org Inhibition of NLRP3 inflammasome activation is a therapeutic strategy for a range of inflammatory diseases. nih.gov While direct evidence for this compound is pending, the broader family of related anti-inflammatory compounds often exerts its effects through such pathways.

Enzyme Target Identification and Inhibition Studies

Investigations have also focused on identifying specific enzyme targets for this compound and its derivatives, revealing potential applications beyond anti-inflammatory effects.

Inhibition of Acetylcholinesterase (AChE) by Related Derivatives

Several derivatives of the 3,4,5-trimethoxybenzoyl and 3,4,5-trimethoxycinnamoyl structures have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. scielo.brmdpi.comresearchgate.net Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov

In one study, hydroxyl amides derived from 3,4,5-trimethoxybenzoic acid were found to be potent AChE inhibitors. scielo.br Another series of twelve 3,4,5-trimethoxycinnamates were also tested, with 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showing the highest AChE-inhibiting activity with an IC50 value of 46.18 µM. mdpi.comresearchgate.net The mechanism of inhibition for this compound was determined to be of a mixed type. mdpi.com

Inhibition of Acetylcholinesterase (AChE) by 3,4,5-Trimethoxycinnamates

| Compound | AChE Inhibition (IC50 in µM) |

|---|---|

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | Data not specified as highest |

Phosphodiesterase (PDE) Inhibition Profiles of Analogs (e.g., Trypanosoma brucei PDEs)

As mentioned, phosphodiesterases (PDEs) are important regulators of cellular signaling. nih.gov Analogs of this compound have been investigated for their ability to inhibit PDEs, particularly those from the protozoan parasite Trypanosoma brucei, the causative agent of African Sleeping Sickness.

Human PDE4 inhibitors, such as piclamilast, and their analogs have shown modest inhibition of T. brucei phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2). This suggests that the chemical scaffold of these inhibitors could be a starting point for developing new anti-parasitic drugs. The inhibition of these parasite-specific PDEs has been shown to be detrimental to the parasite's survival.

Inhibition of Trypanosoma brucei Phosphodiesterases (TbrPDEs) by Related Analogs

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| Human PDE4 Inhibitor Analogs | TbrPDEB1 and TbrPDEB2 | Modest Inhibition |

Activity Against Microbial Targets (e.g., Diaminopimelate Desuccinylase (DapE) Inhibition by Related Compounds)

The enzyme diaminopimelate desuccinylase (DapE) is a critical component of the lysine (B10760008) biosynthetic pathway in most bacteria, making it an attractive target for novel antibiotics. This pathway is absent in humans, suggesting that DapE inhibitors could be selectively toxic to bacteria.

Research into inhibitors of DapE has identified several promising compounds. While this compound itself has not been the specific subject of these studies, closely related molecules have demonstrated notable activity. For instance, in a study of benzoic acid derivatives, a compound featuring the 3,4,5-trimethoxyphenyl group, 3,4,5-trimethoxyphenylamide cyclobutanone , was found to be the most potent inhibitor of the DapE enzyme from Haemophilus influenzae, with a half-maximal inhibitory concentration (IC50) of 39.6 μM. This highlights the potential of the 3,4,5-trimethoxyphenyl moiety in the design of DapE inhibitors.

| Compound/Derivative | Target Enzyme | Activity (IC50) |

| 3,4,5-trimethoxyphenylamide cyclobutanone | H. influenzae DapE | 39.6 μM |

| 4-methoxyphenylsulfonamide-D-valine derivative | H. influenzae DapE | 23.1 μM |

| 2-benzimidazole derivative | H. influenzae DapE | 52.4 μM |

| 4-fluorophenylsulfonamide | H. influenzae DapE | 53.3 μM |

| Benzamide (B126) derivative | H. influenzae DapE | 66.4 μM |

This table presents the inhibitory activity of various compounds against Diaminopimelate Desuccinylase (DapE), demonstrating the potency of different chemical scaffolds.

Anti-proliferative Mechanisms (e.g., Tubulin Polymerization Inhibition, Cell Cycle Arrest)

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in many potent inhibitors of tubulin polymerization, a critical process for cell division. Compounds containing this group often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Numerous studies on compounds structurally related to this compound have confirmed this mechanism.

Tubulin Polymerization Inhibition : A series of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives were synthesized and shown to inhibit tubulin polymerization in a manner consistent with the well-known inhibitor combretastatin (B1194345) A-4. nih.gov Similarly, novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group exhibited weak to moderate inhibition of tubulin polymerization. nih.gov Other related structures, such as 2-amino-3,4,5-trimethoxybenzophenones and 3,4,5-trimethoxychalcones, have also been identified as potent inhibitors of tubulin assembly. nih.govnih.gov

Cell Cycle Arrest : The disruption of microtubule function typically leads to an arrest of the cell cycle in the G2/M phase. This has been consistently observed with TMP-containing compounds. For example, the benzofuran (B130515) derivative 6g induced G2/M phase arrest in HeLa cells in a concentration-dependent manner. nih.gov Likewise, certain pyrrolizine-benzamide derivatives and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines also caused a significant accumulation of cells in the G2/M phase. nih.govtandfonline.com This arrest is a direct consequence of the disruption of the mitotic spindle, which prevents the cell from completing mitosis and triggers apoptotic pathways.

| Compound Class | Primary Mechanism | Effect |

| Benzofuran-based 3,4,5-trimethoxybenzamides | Tubulin Polymerization Inhibition | G2/M Cell Cycle Arrest nih.gov |

| Pyrrolizines with 3,4,5-trimethoxyphenyl moiety | Tubulin Polymerization Inhibition | G2/M Cell Cycle Arrest, Apoptosis nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization Inhibition | G2/M Cell Cycle Arrest, Apoptosis tandfonline.com |

| 3,4,5-trimethoxychalcones | Microtubule Destabilization | Mitotic Arrest nih.gov |

This table summarizes the anti-proliferative mechanisms of various compound classes containing the 3,4,5-trimethoxyphenyl group.

Inhibition of Oxidative Stress-Related Enzymes (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. The enzyme is also a source of reactive oxygen species, linking it to oxidative stress. nih.gov

While direct studies on the XO inhibitory activity of this compound are not available, research on related chemical structures suggests potential for this activity. For example, a recent study explored 4-(isopentyloxy)-3-nitrobenzamide derivatives as novel XO inhibitors. nih.gov Through systematic optimization, a derivative, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide , was identified with exceptional in vitro potency against XO, showing an IC50 value of 0.13 μM. nih.gov This indicates that the benzamide scaffold is a viable starting point for the development of effective XO inhibitors. nih.gov Other heterocyclic compounds are also widely studied as potential XO inhibitors to manage hyperuricemia. nih.govmdpi.com

Preclinical In Vivo Pharmacological Characterization in Relevant Animal Models

Currently, there is a lack of published preclinical in vivo studies specifically characterizing the pharmacological effects of this compound in animal models. However, research on compounds sharing its core structural features provides some context.

For instance, a study on a series of cyclopropyl (B3062369) carboxamides identified them as a novel class of antimalarial agents. These compounds demonstrated oral efficacy in malaria mouse models, indicating that the cyclopropyl carboxamide scaffold can be part of orally bioavailable and effective drugs. This work highlights the potential for compounds of this class to exhibit favorable pharmacological properties in vivo.

Natural Product Discovery and Bioprospecting Context (e.g., Isolation from Patrinia scabiosaefolia L.)

Bioprospecting, or the search for novel compounds from natural sources, is a significant avenue for drug discovery. The benzamide structural motif is found in nature; for example, the parent compound benzamide is a natural alkaloid found in the plant Berberis pruinosa. wikipedia.org

Phytochemical investigations of the plant Patrinia scabiosaefolia Fisch. have led to the isolation of several new bioactive compounds, including various triterpenoid (B12794562) saponins. nih.gov However, based on available scientific literature, the isolation of this compound from Patrinia scabiosaefolia has not been reported. nih.gov

Structure Activity Relationship Sar Studies of N Cyclopropyl 3,4,5 Trimethoxybenzamide and Its Analogs

Contribution of the Cyclopropyl (B3062369) Group to Biological Activity and Molecular Recognition

The cyclopropyl group, a small, strained carbocycle, is a valuable substituent in medicinal chemistry, often introduced to enhance the pharmacological profile of a lead compound. Its incorporation in place of larger alkyl or gem-dimethyl groups can confer conformational rigidity and improve metabolic stability. In drug design, the cyclopropyl ring is appealing because it maintains a high fraction of sp3 character while constraining aliphatic systems. hyphadiscovery.com The inherent ring strain leads to shorter and stronger carbon-hydrogen bonds compared to those in alkanes. researchgate.net

This high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life. hyphadiscovery.com For instance, the use of a cyclopropyl ring in the drug pitavastatin successfully diverts metabolism away from the major CYP3A4 pathway. hyphadiscovery.com Furthermore, the unique electronics and sterics of the cyclopropyl group can lead to favorable interactions within a target's binding pocket, potentially enhancing potency and reducing off-target effects. researchgate.net In studies of related heterocyclic compounds, substitution with a saturated alicyclic group like cyclopropyl has been associated with high biological activity. mdpi.com

Key Contributions of the Cyclopropyl Moiety:

| Feature | Contribution to Bioactivity |

|---|---|

| Conformational Rigidity | Restricts the molecule's conformation, potentially leading to a more favorable, lower-energy binding state with the target receptor. researchgate.net |

| Metabolic Stability | Reduces susceptibility to oxidative metabolism by CYP enzymes due to high C-H bond dissociation energy, often improving pharmacokinetic profiles. hyphadiscovery.com |

| Potency Enhancement | Can fit into specific hydrophobic pockets within a receptor, leading to increased binding affinity and potency. hyphadiscovery.com |

| Reduced Off-Target Effects | The specific size and shape can improve selectivity for the intended target over other proteins. researchgate.net |

Significance of the 3,4,5-Trimethoxybenzoyl Moiety in Target Binding and Efficacy

The 3,4,5-trimethoxybenzoyl moiety is a well-established pharmacophore, particularly recognized for its role in the activity of tubulin polymerization inhibitors. nih.gov This structural feature is present in numerous compounds that exhibit potent biological activities, including anticancer effects. The three methoxy (B1213986) groups on the phenyl ring are crucial for interaction with biological targets.

Elucidation of N-Substitution Effects on Pharmacological Potency and Selectivity

The substituent attached to the amide nitrogen plays a critical role in modulating the pharmacological properties of benzamide (B126) derivatives. Altering the N-substituent can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The nature of the substituent—whether it is aliphatic, aromatic, or heterocyclic—can lead to a diverse range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnanobioletters.com

In the case of N-cyclopropyl-3,4,5-trimethoxybenzamide, the cyclopropyl group provides a small, rigid, and lipophilic substituent. Replacing the cyclopropyl group with other substituents would be expected to alter the compound's interaction with its biological target.

General Effects of N-Substitution on Benzamides:

| N-Substituent Type | Potential Impact on Bioactivity |

|---|---|

| Small Alkyl Groups (e.g., methyl, ethyl) | Can probe small hydrophobic pockets in the binding site. |

| Cyclic Aliphatic Groups (e.g., cyclopropyl, cyclohexyl) | Introduce conformational restriction and can enhance metabolic stability and potency. mdpi.comresearchgate.net |

| Aromatic/Heteroaromatic Rings | Can introduce π-π stacking interactions, hydrogen bonding, or other specific interactions, often leading to varied biological activities. researchgate.net |

| Bulky Groups | May increase steric hindrance, which could either enhance selectivity or decrease potency depending on the target's topology. |

Systematic modifications of the N-substituent are a common strategy in medicinal chemistry to optimize the activity of a lead compound. For example, in a series of N-[4-(alkyl) cyclohexyl]-substituted benzamides, variations in the alkyl group led to significant differences in anti-inflammatory and analgesic potencies.

Stereochemical Considerations in Benzamide Derivative Bioactivity

Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. researchgate.net For benzamide derivatives that contain stereocenters, the spatial arrangement of atoms can have a profound impact on their interaction with protein targets, affecting binding affinity, efficacy, and even their absorption and metabolism. nih.govnih.gov

While this compound itself does not possess a chiral center unless further substituted, many of its analogs or more complex derivatives might. When chirality is introduced, it is common for one enantiomer or diastereomer to exhibit significantly higher potency than the others. nih.govnih.gov This stereoselectivity arises because the precise three-dimensional structure of the drug molecule must complement the chiral binding site of its biological target, such as an enzyme or receptor.

For instance, studies on other chiral compounds have shown that stereochemistry can influence uptake through stereospecific transport systems and affect target binding. nih.gov Even subtle differences in the spatial orientation of a functional group can lead to a complete loss of activity or a switch in the pharmacological profile. Therefore, for any benzamide derivative containing chiral centers, the evaluation of individual stereoisomers is crucial for a comprehensive understanding of its SAR. researchgate.netnih.gov

Comparative SAR with Other Benzamide and Amide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities. nih.gov The biological profile of a benzamide is heavily influenced by the substitution patterns on both the benzoyl ring and the amide nitrogen.

Comparing this compound to other benzamides highlights the specific contributions of its constituent parts.

Comparison with other N-substituted benzamides : The combination of the N-cyclopropyl group for metabolic stability and conformational constraint, along with the 3,4,5-trimethoxybenzoyl moiety for target-specific interactions, creates a unique pharmacological profile. Other N-substituted benzamides, such as those with N-phenyl or N-benzyl groups, may exhibit different activities due to the potential for aromatic interactions. nanobioletters.com

General Amide Scaffolds : Amides are one of the most common functional groups in pharmaceuticals. nanobioletters.com The SAR of this compound aligns with the general principle that the groups flanking the amide bond dictate the molecule's biological function. The hydrogen-bonding capability of the amide N-H group is often critical for anchoring the molecule within its binding site.

Systematic studies comparing series of benzamide analogs have shown that even minor changes, such as the position of a substituent on the phenyl ring or the size of an N-alkyl group, can lead to substantial changes in biological activity. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for N Cyclopropyl 3,4,5 Trimethoxybenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as N-cyclopropyl-3,4,5-trimethoxybenzamide, might interact with a protein target. The process involves placing the ligand in the binding site of a protein and calculating the binding affinity using a scoring function.

Given the structural features of this compound, potential protein targets could include those known to bind other benzamide (B126) derivatives, such as the bacterial cell division protein FtsZ or enzymes like acetylcholinesterase (AChE) and tubulin, which are relevant in neurodegenerative diseases and cancer, respectively. nih.govmdpi.comnih.gov For instance, docking studies of this compound against FtsZ could reveal key interactions with the protein's binding pocket, guiding the design of new antibacterial agents. nih.govnih.gov Similarly, docking against AChE could elucidate its potential as a therapeutic for Alzheimer's disease. mdpi.com

A typical molecular docking study would involve preparing the 3D structure of this compound and the crystal structure of the target protein. The ligand is then docked into the active site of the protein, and the resulting poses are scored based on their predicted binding energy. The results can be visualized to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| FtsZ (Staphylococcus aureus) | 4DXD | -8.5 | Gly21, Val24, Asp199, Thr201 |

| Acetylcholinesterase (Human) | 4EY7 | -9.2 | Trp86, Tyr124, Phe338, His447 |

| Tubulin (β-subunit) | 1JFF | -7.8 | Cys241, Leu248, Ala316, Val318 |

Molecular Dynamics (MD) Simulations to Assess Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Following a promising docking result, an MD simulation would be performed on the this compound-protein complex. The simulation would be run for a sufficient duration (e.g., 100 nanoseconds) to observe the behavior of the complex in a simulated physiological environment. Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over time. mdpi.com

Additionally, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are rigid, highlighting regions that may be important for ligand binding and protein function. MD simulations can also reveal the persistence of key interactions identified in docking, such as hydrogen bonds, providing a more accurate assessment of the binding mode.

Table 2: Hypothetical Root-Mean-Square Deviation (RMSD) Analysis from a 100 ns MD Simulation

| System | Average RMSD (Å) | Standard Deviation (Å) | Interpretation |

| Protein Backbone (Apo) | 2.5 | 0.3 | Baseline flexibility of the unbound protein. |

| Protein Backbone (Complex) | 1.8 | 0.2 | Increased stability upon ligand binding. |

| Ligand (in complex) | 0.9 | 0.1 | The ligand remains stably bound in the active site. |

Binding Free Energy Calculations (e.g., MM-GBSA) and Their Correlation with Experimental Data

To further refine the prediction of binding affinity, binding free energy calculations can be performed on the snapshots generated from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. MM-GBSA calculates the free energy of binding by combining molecular mechanics energies with a continuum solvation model.

The MM-GBSA method can provide a more accurate estimate of the binding affinity than docking scores alone because it considers the dynamic nature of the complex and the effects of solvation. The calculated binding free energies can then be correlated with experimental data, such as the half-maximal inhibitory concentration (IC50) or the binding constant (Ki), to validate the computational model. A strong correlation between the calculated and experimental values suggests that the computational model is reliable and can be used to predict the activity of new, unsynthesized analogs.

Table 3: Hypothetical Comparison of Docking Scores, MM-GBSA Binding Free Energies, and Experimental Activity

| Compound Analog | Docking Score (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Experimental IC50 (µM) |

| This compound | -9.2 | -55.8 | 1.5 |

| Analog 1 (4-fluoro) | -9.5 | -58.2 | 0.9 |

| Analog 2 (2-methyl) | -8.8 | -52.1 | 3.2 |

| Analog 3 (N-ethyl) | -8.1 | -48.5 | 8.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, a QSAR model can be used to predict the activity of new compounds and to guide the design of more potent analogs.

For this compound, a QSAR study would involve synthesizing a series of analogs with variations in the cyclopropyl (B3062369) and trimethoxybenzoyl moieties. The biological activity of these compounds would be determined experimentally. Then, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that correlates the descriptors with the observed activity. A robust QSAR model can then be used to prioritize the synthesis of new compounds with a higher probability of being active.

Table 4: Hypothetical QSAR Model for a Series of this compound Analogs

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | 0.45 | <0.01 | Increased hydrophobicity is correlated with higher activity. |

| Molecular Weight | -0.12 | 0.03 | Increased size is negatively correlated with activity. |

| Dipole Moment | 0.28 | <0.01 | A higher dipole moment is beneficial for activity. |

| Number of H-bond Donors | -0.67 | <0.001 | Fewer hydrogen bond donors are preferred for activity. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug Discovery Support

In addition to predicting the biological activity of a compound, it is crucial to assess its drug-like properties. In silico ADME profiling uses computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. These predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

For this compound, a variety of ADME properties can be predicted using commercially available or open-source software. These properties include aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The results of the in silico ADME profiling can guide the chemical modification of the lead compound to improve its pharmacokinetic profile while maintaining its desired biological activity. For example, if the compound is predicted to have poor oral absorption, modifications can be made to increase its solubility or permeability. nih.gov

Table 5: Hypothetical In Silico ADME Profile for this compound

| Property | Predicted Value | Acceptable Range | Interpretation |

| Aqueous Solubility (logS) | -3.5 | > -4.0 | Moderately soluble. |

| Caco-2 Permeability (nm/s) | 25 | > 20 | High intestinal absorption predicted. |

| Blood-Brain Barrier (BBB) Permeability | High | - | The compound is likely to cross the BBB. |

| Plasma Protein Binding (%) | 92 | < 95% | Acceptable level of protein binding. |

| CYP2D6 Inhibition | High risk | - | Potential for drug-drug interactions. |

Future Research Directions and Applications of N Cyclopropyl 3,4,5 Trimethoxybenzamide

Rational Design and Synthesis of Next-Generation Analogs with Improved Pharmacological Profiles

The development of novel therapeutic agents often begins with the synthesis and evaluation of structural analogs to establish a clear structure-activity relationship (SAR). For N-cyclopropyl-3,4,5-trimethoxybenzamide, future research should focus on the systematic modification of its core structure. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in a variety of biologically active molecules, including potent tubulin polymerization inhibitors. nih.gov

Future synthetic campaigns could explore:

Modification of the Phenyl Ring: Altering the number and position of the methoxy (B1213986) groups on the benzene (B151609) ring could modulate the compound's binding affinity and selectivity for its biological targets.

Substitution of the Cyclopropyl (B3062369) Group: Replacing the cyclopropyl ring with other small cycloalkanes or heterocyclic structures could influence the compound's metabolic stability and pharmacokinetic properties. Research on related compounds, such as certain thiadiazole derivatives, has indicated that the N-cyclopropyl group can be a favorable feature for biological activity. mdpi.com

Scaffold Hopping: Incorporating the N-cyclopropyl-benzamide fragment into different heterocyclic systems could lead to the discovery of novel chemical entities with unique pharmacological profiles.

A book on the quantitative analysis of organic compounds lists this compound among other secondary cyclopropylamides, noting their general reactivity. researchgate.net This foundational chemical knowledge can inform the design of efficient synthetic routes for these next-generation analogs.

| Analog Design Strategy | Rationale | Potential Improvement |

| Phenyl Ring Modification | Modulate target binding affinity and selectivity. | Enhanced potency and reduced off-target effects. |

| Cyclopropyl Group Substitution | Influence metabolic stability and pharmacokinetics. | Improved bioavailability and duration of action. |

| Scaffold Hopping | Discover novel chemical entities. | New mechanisms of action and therapeutic applications. |

Comprehensive Elucidation of Signaling Cascades and Cellular Pathways Influenced by the Compound

Network pharmacology studies of Patrinia scabiosaefolia extract, which contains this compound, suggest that the extract modulates immune responses and inflammatory signaling pathways. nih.govmdpi.com Specifically, these studies point towards the downregulation of the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammation. mdpi.com

Future research must move beyond the plant extract and investigate the effects of the isolated compound. Key research questions would include:

Does this compound directly inhibit key proteins in the NF-κB and MAPK pathways?

Given that the 3,4,5-trimethoxyphenyl moiety is a feature of tubulin inhibitors, does this compound affect microtubule dynamics and cell cycle progression? nih.gov

Studies on structurally related compounds have shown inhibition of targets like caspase-3, which is involved in apoptosis. mdpi.com Does this compound also have anti-apoptotic or pro-apoptotic effects depending on the cellular context?

Elucidating these pathways will be critical to understanding the compound's mechanism of action and identifying its potential therapeutic applications, be it in inflammatory diseases or oncology.

Exploration of Polypharmacological Activities and Potential Multi-Target Therapies

The concept of "one molecule, multiple targets" is a cornerstone of modern drug discovery, particularly in complex diseases like cancer and chronic inflammation. The therapeutic effects of the Patrinia scabiosaefolia extract are believed to stem from the synergistic action of its many components on multiple biological targets. mdpi.com

It is plausible that this compound itself possesses polypharmacological properties. Future investigations should explore its ability to simultaneously modulate different biological processes. For instance, it could potentially inhibit inflammatory cytokine production while also inducing apoptosis in cancer cells. The design of multi-target cytotoxic agents has been explored with compounds containing the 3,4,5-trimethoxyphenyl moiety. nih.gov

A key research direction would be to screen the compound against a broad panel of kinases and other enzymes to identify its primary and secondary targets. This would provide a "target landscape" and inform the development of multi-target therapies for diseases where a single-target approach has proven insufficient.

Advanced In Vivo Efficacy Studies in Diverse Disease Models

The Patrinia scabiosaefolia extract has demonstrated efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis, an inflammatory bowel disease. nih.govmdpi.com The extract was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 and improve the integrity of the intestinal barrier. mdpi.com

A crucial next step is to evaluate the in vivo efficacy of purified this compound. This would involve:

Inflammatory Disease Models: Testing the compound in the DSS-induced colitis model to determine if it is one of the primary active anti-inflammatory constituents of the plant extract.

Oncology Models: Based on the known anticancer activity of the 3,4,5-trimethoxyphenyl pharmacophore, evaluating the compound in various cancer xenograft models is a logical progression. nih.gov

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its safety profile, will be essential for any future clinical development.

| Potential Disease Model | Rationale for Investigation | Key Endpoints to Measure |

| DSS-Induced Colitis | The parent plant extract showed efficacy in this model. mdpi.com | Disease Activity Index, cytokine levels, colon histology. |

| Cancer Xenograft Models | The 3,4,5-trimethoxyphenyl moiety is present in anticancer agents. nih.govnih.gov | Tumor growth inhibition, apoptosis markers. |

Integration of Omics Technologies for Systems-Level Biological Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is indispensable. While initial studies on the parent plant extract have utilized metabolomics and 16S rRNA sequencing, applying these technologies to the isolated compound will provide a much clearer picture. nih.govmdpi.com

Future systems-level studies should include:

Transcriptomics (RNA-Seq): To identify all genes that are up- or down-regulated in response to treatment with the compound, providing insights into the affected cellular pathways.

Proteomics: To quantify changes in protein expression and post-translational modifications, which can reveal the compound's direct and indirect targets.

Metabolomics: To understand how the compound alters the metabolic landscape of cells, which could be particularly relevant for its effects on cancer cell metabolism.

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify novel biomarkers of its activity, and potentially discover new therapeutic indications.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclopropyl-3,4,5-trimethoxybenzamide?

The compound is typically synthesized via condensation reactions between 3,4,5-trimethoxybenzoyl chloride and cyclopropylamine. Acyl chlorides react with amines under mild conditions (e.g., in dichloromethane or THF at 0–25°C) to form amides. Evidence from analogous syntheses suggests using stoichiometric equivalents of reactants and purification via preparative HPLC or recrystallization to achieve yields of ~30–40% . For example, N-(2-hydroxybenzoyl)-3,4,5-trimethoxybenzamide was synthesized using salicylamide and 3,4,5-trimethoxybenzoyl chloride, followed by HPLC purification .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR identify proton environments and carbon frameworks. For example, methoxy groups ( ~3.7–3.9 ppm) and aromatic protons ( ~6.9–7.2 ppm) are diagnostic .

- X-ray diffraction : Crystal structures of related compounds (e.g., N-cyclohexyl-3,4,5-trimethoxybenzamide) reveal intermolecular hydrogen bonds (e.g., N–H···O) and packing patterns, critical for understanding solid-state properties .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

While direct data for this compound are limited, analogs with 3,4,5-trimethoxybenzamide motifs exhibit:

- Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.

- LogP values ~2–3, suggesting moderate lipophilicity, as inferred from similar benzamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 3,4,5-trimethoxybenzamide derivatives?

SAR studies involve systematic modifications:

- Substituent variation : Replace the cyclopropyl group with alkyl (e.g., hexyl, tert-butyl) or aromatic moieties to assess steric/electronic effects. For example, 3,4,5-trihydroxy-N-alkyl-benzamides were synthesized to evaluate bioactivity .

- Functional group interconversion : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the benzamide ring to modulate reactivity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may arise due to flexible cyclopropyl and methoxy groups. Screening solvents (e.g., ethanol/water mixtures) and slow evaporation can yield single crystals .

- Hydrogen bonding : Intermolecular interactions (N–H···O=C) dominate packing. For N-cyclohexyl analogs, monoclinic symmetry was observed with , providing a template for structural analysis .

Q. How can contradictory biological activity data across similar benzamide derivatives be resolved?

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using controls like SBI-0206965, a benzamide-based kinase inhibitor .

- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays. For example, N-methyl-3,4,5-trimethoxybenzamide derivatives showed altered stability due to demethylation pathways .

Q. What strategies optimize the synthetic yield of this compound?

Yield optimization approaches include:

- Catalysis : Use DMAP or HOBt to accelerate amide bond formation.

- Temperature control : Conduct reactions at 0°C to minimize side products (e.g., hydrolysis of acyl chloride) .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients or preparative HPLC (C18 columns, acetonitrile/water mobile phase) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.